Product packaging for Fumonisin A2(Cat. No.:CAS No. 117415-47-1)

Fumonisin A2

Cat. No.: B055653
CAS No.: 117415-47-1
M. Wt: 747.9 g/mol
InChI Key: GQCJWFPDXATUKS-UHFFFAOYSA-N
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Description

Fumonisin A2 is a structurally significant mycotoxin produced by Fusarium fungi, closely related to the more prevalent Fumonisin B1. Its primary research value lies in its role as a specific inhibitor of ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway. By disrupting the conversion of sphinganine to dihydroceramide, this compound leads to the accumulation of bioactive sphingoid bases and the depletion of complex sphingolipids. This mechanism makes it an invaluable tool for studying the role of sphingolipids in critical cellular processes, including apoptosis, cell proliferation, and inflammatory responses. Researchers utilize this compound to investigate its comparative toxicity profile alongside other fumonisins, to model and understand the molecular basis of diseases associated with sphingolipid imbalances, and to explore its potential synergistic effects in mycotoxin co-contamination studies. This high-purity compound is essential for advancing toxicological research in agriculture, food safety, and public health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H61NO15 B055653 Fumonisin A2 CAS No. 117415-47-1

Properties

CAS No.

117415-47-1

Molecular Formula

C36H61NO15

Molecular Weight

747.9 g/mol

IUPAC Name

2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50)

InChI Key

GQCJWFPDXATUKS-UHFFFAOYSA-N

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Other CAS No.

117415-47-1

Synonyms

fumonisin A2

Origin of Product

United States

Advanced Analytical Methodologies for Fumonisin A2

Chromatographic Techniques for Fumonisin A2 Detection and Quantification

Chromatographic methods are the gold standard for the precise quantification and structural confirmation of mycotoxins. These techniques separate the analyte from complex sample matrices, allowing for accurate measurement.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely utilized and validated method for the analysis of fumonisins. mzfoodtest.com A key characteristic of fumonisins, including FA2, is their lack of a native chromophore or fluorophore, which makes direct detection by UV or fluorescence impossible. mzfoodtest.comr-biopharm.com Consequently, a chemical derivatization step is mandatory to introduce a fluorescent tag to the molecule, enabling highly sensitive detection. r-biopharm.com

The most common approach involves pre-column derivatization of the primary amino group present in the fumonisin structure. romerlabs.com Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or naphthalene-2,3-dicarboxaldehyde (NDA) are frequently used to form highly fluorescent isoindole derivatives. r-biopharm.comromerlabs.com These derivatives can be excited by light at a specific wavelength, and the resulting emission is measured by the fluorescence detector. For OPA derivatives, excitation is typically set around 335 nm, with emission measured at approximately 440 nm. mzfoodtest.com

The HPLC system separates the derivatized fumonisins on a reversed-phase column (e.g., C18). mzfoodtest.com The separation is critical for distinguishing between different fumonisin analogs that may be present in the sample. Although fluorescence detection is noted to be about 20 times more sensitive than UV detection for these derivatives, effective sample clean-up is crucial to minimize matrix interference. mzfoodtest.com This is often achieved using Solid Phase Extraction (SPE), with Strong Anion Exchange (SAX) or Immunoaffinity Columns (IAC) being particularly effective for purifying fumonisin extracts prior to derivatization and analysis. r-biopharm.com While much of the published research focuses on the more prevalent Fumonisin B-series, the principles and methodologies of HPLC-FLD are directly applicable to the analysis of this compound.

Table 1: Performance Characteristics of HPLC-FLD for Fumonisin Analogs (FB1, FB2, FB3) using NDA Derivatization This table illustrates the typical performance of the HPLC-FLD method for fumonisins, which is applicable to FA2 analysis.

ParameterFumonisin B1 (FB1)Fumonisin B2 (FB2)Fumonisin B3 (FB3)
Limit of Detection (LOD) 0.11 ng0.50 ng0.27 ng
Recovery (after IAC clean-up) 62%94%64%
Coefficient of Variation (CV, n=6) 2.6%1.8%5.3%
Data sourced from Ndube et al., 2011. r-biopharm.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the definitive analytical tool for mycotoxins, offering unparalleled specificity and sensitivity without the need for chemical derivatization. Tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), particularly with Orbitrap technology, are powerful techniques for the simultaneous identification and quantification of multiple fumonisin analogs, including the Fumonisin A-series. nih.govneogen.com

A validated method utilizing LC-Orbitrap MS has been successfully developed for the simultaneous analysis of FA1, FA2, FA3, FB1, FB2, and FB3 in corn. nih.gov This approach allows for the confident identification of FA2 based on its accurate mass and retention time, and its quantification even at very low levels. nih.gov In this method, sample preparation can be streamlined using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by purification with a multifunctional cartridge. r-biopharm.comnih.gov

The LC-Orbitrap MS system provides high-resolution mass data, enabling the determination of the elemental composition of the analyte and its fragments, which is crucial for structural confirmation. nih.govneogen.com The method has been thoroughly validated, demonstrating excellent linearity, recovery, and repeatability for FA2 and other analogs. r-biopharm.comnih.gov The high sensitivity of this technique allows for the detection of FA2 at levels significantly below regulatory limits established for the more common fumonisin B analogs.

Table 2: Method Validation Parameters for this compound using LC-Orbitrap MS

ParameterValue
Linearity (R²) >0.99
Recovery 82.9%–104.6% (for FAs & FBs)
Repeatability (RSD) 3.7%–9.5% (for FAs & FBs)
Limit of Detection (LOD) 0.60 µg/kg
Limit of Quantification (LOQ) 1.98 µg/kg
Data sourced from Tamura et al., 2015. nih.govfood-safety.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for the identification and structural elucidation of unknown or modified mycotoxins like this compound. nih.gov Unlike low-resolution mass spectrometers that measure nominal mass, HRMS instruments like the Orbitrap provide exact mass measurements with high accuracy (typically <5 ppm error), which allows for the confident assignment of an elemental formula to a detected compound. nih.govneogen.com

The initial detection of compounds later identified as the Fumonisin A-series in corn was made possible by LC-Orbitrap MS. nih.gov Researchers observed masses that corresponded to the Fumonisin B-series with the addition of a C₂H₂O group, leading to the hypothesis that they were N-acetylated analogs. nih.gov

The definitive identification of this compound was achieved by comparing the HRMS data of the unknown compound in a corn sample with that of a synthesized FA2 standard, which was produced by the acetylation of Fumonisin B2. nih.gov The comparison confirmed that they were the same compound based on identical retention times and product ion spectra from fragmentation analysis. nih.gov For example, the acetylated derivative of FB2 yielded a measured mass of 748.4120, corresponding to the formula C₃₆H₆₂NO₁₅⁺ with a mass error of just 0.77 ppm. nih.gov This level of accuracy is crucial for distinguishing between isomers and confirming the identity of specific mycotoxin analogs in complex matrices.

Immunological Assays for this compound Analogs

Immunological assays are based on the specific binding interaction between an antibody and an antigen (in this case, the mycotoxin). These methods are widely used for rapid screening of large numbers of samples due to their simplicity, speed, and cost-effectiveness. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique commonly used for the quantitative or semi-quantitative analysis of mycotoxins. romerlabs.com The most common format for fumonisin analysis is the competitive direct ELISA (cd-ELISA). researchgate.net In this setup, microwells are coated with antibodies specific to fumonisins. The sample extract is added to the wells along with a known amount of enzyme-labeled fumonisin (conjugate). r-biopharm.com The fumonisin present in the sample competes with the enzyme-conjugate for the limited number of antibody binding sites. After a washing step, a substrate is added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of fumonisin in the sample.

Commercially available ELISA kits are typically designed to detect "total fumonisins," with antibodies raised against the most prevalent analog, Fumonisin B1. neogen.comnih.gov However, these antibodies often exhibit cross-reactivity with other structurally similar analogs like FB2 and FB3. nih.govkoreascience.kr While some kit manufacturers note that the fumonisin family includes FA1 and FA2, specific data on the cross-reactivity percentage for this compound is often not provided. r-biopharm.com Therefore, the ability of a given ELISA kit to accurately quantify FA2 depends entirely on the specificity of the antibody used in the assay.

Table 3: General Characteristics of a Commercial Total Fumonisin ELISA Kit

ParameterDescription
Assay Principle Competitive Direct ELISA
Target Analytes Total Fumonisins (B1, B2, B3)
Quantitation Range Typically 0.25 - 5 ppm (250 - 5000 ppb)
Limit of Detection ~0.2 ppm (200 ppb)
Incubation Time ~15-20 minutes
Data based on information from commercial ELISA kit suppliers. romerlabs.com

Lateral flow tests, also known as immunochromatographic strip tests, are rapid, single-step screening devices ideal for on-site and field testing. noackgroup.com These tests commonly use colloidal gold nanoparticles as a visual label. nih.gov The principle is a competitive immunoassay format.

The test strip contains a membrane onto which a "test line" of fumonisin-protein conjugate and a "control line" of a secondary antibody are immobilized. nih.govnih.gov The sample extract is applied to the device and migrates along the strip by capillary action. It first encounters a conjugate pad containing specific anti-fumonisin antibodies labeled with colloidal gold. If the sample is free of fumonisins, the gold-labeled antibodies will bind to the fumonisin-protein conjugate at the test line, producing a visible colored line. If fumonisins are present in the sample, they will bind to the gold-labeled antibodies, preventing them from binding to the test line. nih.gov Therefore, the absence or reduced intensity of the test line indicates a positive result. The control line should always appear, confirming the test is working correctly.

Similar to ELISA kits, most commercial lateral flow devices are developed for the rapid detection of total B-series fumonisins (FB1, FB2, FB3). mzfoodtest.com Their applicability for detecting this compound is contingent on the cross-reactivity profile of the specific monoclonal or polyclonal antibody used in the test. nih.gov These tests provide a qualitative (yes/no) or semi-quantitative result in minutes, making them highly effective for initial screening of commodities before more rigorous chromatographic analysis. food-safety.comnoackgroup.com

Table 4: Typical Features of a Fumonisin Lateral Flow Device (LFD)

FeatureDescription
Assay Format Competitive immunochromatographic
Label Colloidal Gold Nanoparticles
Target Analytes Total Fumonisins (primarily B-series)
Testing Time 3-10 minutes
Detection Range e.g., 0.3 - 30 ppm
Interpretation Visual or with a portable strip reader
Data based on information from commercial LFD suppliers. food-safety.comnoackgroup.commzfoodtest.com

Molecular Biology-Based Detection Methods for Fumonisin-Producing Fungi

The detection of this compound is intrinsically linked to the identification of the fungi that produce it, primarily species within the Fusarium genus, such as Fusarium verticillioides and F. proliferatum. nih.govnih.gov Molecular biology techniques offer rapid and sensitive methods for detecting these fungi in agricultural commodities, moving beyond traditional, time-consuming culture-based methods. nih.govresearchgate.net These DNA-based approaches target specific genes involved in the fumonisin biosynthesis pathway or unique genomic regions that act as markers for toxigenic species. nih.govrjpbcs.com

Polymerase Chain Reaction (PCR) has become a cornerstone for the detection of fumonisin-producing fungi due to its high sensitivity and specificity. nih.govnih.gov This technique allows for the amplification of minute quantities of fungal DNA present in a sample, enabling the detection of latent or asymptomatic infections in plant tissues that might otherwise go unnoticed. nih.gov

Researchers have designed species-specific primers that target unique DNA sequences in fumonisin-producing fungi. nih.govnih.gov A key target for these primers is the polyketide synthase (PKS) gene, known as FUM1 (previously FUM5), which is essential for the fumonisin biosynthesis pathway. nih.govnih.govrjpbcs.com By targeting this gene, PCR assays can specifically identify fungi with the genetic capacity to produce fumonisins. nih.govresearchgate.net For instance, one study developed four sets of oligonucleotide primers based on the FUM1 gene sequence. One primer set consistently amplified a 419-bp fragment from the DNA of 96% of F. verticillioides strains and 83% of F. proliferatum strains, while other tested fungi were negative. nih.govnih.gov

Other PCR-based strategies include:

Multiplex PCR: This approach uses multiple primer sets in a single reaction to detect several fumonisin-producing species or different biosynthetic genes simultaneously. nih.gov

Nested PCR (n-PCR): This two-step amplification process significantly increases sensitivity. An initial PCR is performed, and its product is then used as the template for a second PCR with a different set of primers. tandfonline.com This method is particularly useful when the initial amount of fungal DNA is critically low. tandfonline.com

Quantitative PCR (qPCR): Also known as real-time PCR, this method not only detects but also quantifies the amount of target DNA. This can provide an estimate of the fungal load in a sample, which may correlate with the potential for fumonisin contamination. nih.gov

PCR protocols based on ribosomal DNA (rDNA) sequences, particularly the intergenic spacer (IGS) region, have also been successfully used for the accurate detection of Fusarium species. nih.govnih.gov These molecular tools provide a rapid and reliable alternative to conventional methods for screening agricultural products for the presence of potentially toxigenic fungi. rjpbcs.com

Before the widespread adoption of gene-specific PCR, other molecular techniques were employed to differentiate fungal species and strains, including those with the potential to produce fumonisins.

Randomly Amplified Polymorphic DNA (RAPD) is a PCR-based method that uses short, arbitrary primers to amplify random segments of a genome. nih.govresearchgate.net The resulting pattern of DNA fragments acts as a genetic fingerprint. This technique does not require prior knowledge of the organism's genome sequence. nih.govresearchgate.net In fumonisin research, RAPD has been used to assess genetic variation within and between Fusarium species. researchgate.net For example, one study used RAPD analysis to discriminate between F. verticillioides, F. anthophilum, and F. proliferatum, identifying specific RAPD markers for each species. researchgate.net However, while RAPD can distinguish different strains, establishing a clear correlation between RAPD markers and the level of fumonisin production has proven difficult. researcher.life Some preliminary studies have also suggested that RAPD may not be sensitive enough to reliably distinguish fumonisin-forming fungi. nih.gov

Restriction Fragment Length Polymorphism (RFLP) is another technique used for genetic differentiation. It involves cutting genomic DNA with restriction enzymes and then separating the resulting fragments by size via gel electrophoresis. Variations in the DNA sequence between individuals or species lead to different fragment lengths, creating a unique RFLP pattern. This method has been applied in fungal taxonomy to help differentiate species, including those within the Fusarium genus.

While both RAPD and RFLP have contributed to understanding the genetic diversity of fumonisin-producing fungi, they are generally considered less specific and reproducible than targeted PCR approaches using primers designed from known gene sequences involved in mycotoxin biosynthesis. nih.gov

Sample Preparation and Extraction Strategies for this compound Analysis

The accurate analysis of this compound in various matrices, such as corn and other cereals, is highly dependent on effective sample preparation and extraction. nih.govwho.int The goal of these initial steps is to isolate the analyte from the complex sample matrix and concentrate it for subsequent analysis. oup.com

Due to the polar nature of fumonisins, extraction is typically achieved using polar solvent mixtures. researchgate.net The most common extraction solvents are mixtures of acetonitrile-water or methanol-water. researchgate.net After extraction, a cleanup step is often necessary to remove interfering compounds from the sample extract. Solid-Phase Extraction (SPE) is a widely used cleanup technique. Strong anion exchange (SAX) cartridges have been employed for this purpose, as have multifunctional cartridges and immunoaffinity columns (IAC). oup.comresearchgate.netjmbfs.org Immunoaffinity columns, which contain monoclonal antibodies specific to the target toxins, are particularly effective for cleanup and concentration prior to analysis. oup.com

A more recent and increasingly popular sample preparation method is QuEChERS , which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. nih.govresearchgate.net This method involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using a mix of salts and sorbents. The QuEChERS approach followed by purification with a multifunctional cartridge has been successfully used for the simultaneous analysis of Fumonisin A1, A2, and A3, along with their B-series counterparts, in corn. nih.govresearchgate.netdoaj.org

The table below summarizes various extraction and cleanup methods used for fumonisin analysis.

Table 1: Summary of Sample Preparation and Extraction Methods for Fumonisins

Method Extraction Solvent Cleanup Technique Matrix Reference
QuEChERS Acetonitrile-based Multifunctional Cartridge Corn nih.gov, researchgate.net
Solvent Extraction Methanol/Water Immunoaffinity Column (IAC) Various Foods researchgate.net, oup.com
Solvent Extraction Acetonitrile/Water Strong Anion Exchange (SAX) Corn jmbfs.org
Solvent Extraction Acetonitrile/Water FumoniStar Immunoaffinity columns Various Foods researchgate.net

Method Validation and Performance Metrics in this compound Analysis

To ensure the reliability and accuracy of analytical results, methods for detecting this compound must be thoroughly validated. nih.gov Method validation assesses several key performance parameters to demonstrate that the method is suitable for its intended purpose. mdpi.com These metrics typically include linearity, recovery, repeatability (precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or fluorescence detection (FLD) is a common technique for the quantification of fumonisins. nih.govcranfield.ac.uk One study successfully developed and validated a method using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) for the simultaneous analysis of Fumonisin A1, A2, A3, B1, B2, and B3 in corn. nih.govnih.govmdpi.com The validation of this method yielded excellent performance characteristics.

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov It is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating excellent linearity. researchgate.netmdpi.comRecovery studies measure the accuracy of the method by determining the percentage of a known amount of added analyte (a spike) that is detected by the analytical procedure. nih.gov Acceptable recovery rates typically fall within a range of 70-120%. researchgate.netRepeatability , a measure of precision, is assessed by analyzing the same sample multiple times under the same conditions and is usually expressed as the relative standard deviation (RSD). nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govcranfield.ac.uk These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. nih.govresearchgate.net

The performance metrics from a validated LC-Orbitrap MS method for this compound and related compounds are presented below.

Table 2: Performance Metrics for the Analysis of this compound and Related Analogs in Corn

Analyte Linearity (r) Recovery (%) Repeatability (RSD%) LOD (µg/kg) LOQ (µg/kg)
This compound (FA2) 0.9999 104.6 9.5 0.60 1.98
Fumonisin A1 (FA1) 0.9996 82.9 8.0 0.10 0.34
Fumonisin A3 (FA3) 0.9998 97.4 8.8 0.28 0.92
Fumonisin B1 (FB1) 0.9998 98.7 3.7 0.02 0.05
Fumonisin B2 (FB2) 0.9999 99.4 4.1 0.08 0.28
Fumonisin B3 (FB3) 0.9998 99.2 6.0 0.08 0.28

Data sourced from a study utilizing a QuEChERS extraction method followed by LC-Orbitrap MS analysis. nih.govresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Fumonisin A2 Activity

Disruption of Sphingolipid Metabolism by Fumonisin A2

The primary mechanism of toxicity for the fumonisin family is the disruption of sphingolipid metabolism. nih.gov This disruption stems from their ability to inhibit the enzyme ceramide synthase. nih.gov However, the efficacy of this inhibition is highly dependent on the specific structure of the fumonisin analog.

The toxicity of B-series fumonisins, such as Fumonisin B1 (FB1) and Fumonisin B2 (FB2), is a direct result of their potent, competitive inhibition of ceramide synthase (sphinganine N-acyltransferase). nih.govjst.go.jp This enzyme catalyzes the acylation of sphingoid bases like sphinganine (B43673) (Sa) and sphingosine (B13886) (So) to form dihydroceramide (B1258172) and ceramide, respectively, which are central molecules in the synthesis of complex sphingolipids. nih.gov The structural mimicry of fumonisins to sphinganine allows them to bind to the active site of the enzyme, blocking its normal function. nih.gov

Crucially, structure-activity relationship studies have demonstrated that a free primary amino group is essential for this inhibitory activity. ecronicon.netjst.go.jp this compound, being the N-acetyl derivative of FB2, lacks this free amino group. jscimedcentral.com The acetylation effectively blocks the molecule's ability to interact with and inhibit ceramide synthase. Consequently, this compound is considered to be a significantly weaker inhibitor of the enzyme compared to FB2. Research on Fumonisin A1 (the N-acetyl derivative of FB1) has shown it to be essentially inactive in inhibiting ceramide synthase and blocking cytotoxicity, a principle that extends to this compound. nih.govecronicon.net

Table 1: Structural and Functional Comparison of Fumonisin B2 and this compound
FeatureFumonisin B2 (FB2)This compound (FA2)Reference
Chemical StructureLong-chain aminopolyol backbone with tricarballylic acid esters.N-acetyl derivative of Fumonisin B2. jscimedcentral.com
C2-Amino GroupFree primary amine (-NH₂)Acetylated amine (-NHCOCH₃) jscimedcentral.com
Ceramide Synthase InhibitionPotent competitive inhibitorWeak to negligible inhibition nih.govecronicon.net

A direct and measurable consequence of ceramide synthase inhibition by B-series fumonisins is the accumulation of the enzyme's substrates, primarily sphinganine (Sa), in cells and tissues. nih.gov This leads to a significant elevation of the sphinganine-to-sphingosine (Sa:So) ratio, which is a widely accepted and sensitive biomarker for exposure to biologically active fumonisins. researchgate.netnih.gov

Due to its inability to potently inhibit ceramide synthase, this compound does not cause a significant accumulation of sphinganine or a meaningful alteration of the Sa:So ratio. The cellular machinery for sphingolipid synthesis can proceed largely unimpeded in the presence of FA2, preventing the upstream buildup of sphingoid bases that characterizes exposure to FB2.

Given that this compound does not effectively block ceramide production, its impact on the synthesis of complex sphingolipids is minimal. The pathway remains functional, and cells can maintain their necessary pools of ceramide and its derivatives. Therefore, the wide-ranging cellular disruptions associated with the depletion of complex sphingolipids are not observed with FA2 exposure.

Pathogenesis Associated with this compound Exposure at the Cellular Level

The pathogenesis of fumonisin-induced cellular toxicity is multifaceted, stemming from the disruption of sphingolipid metabolism. nih.gov The consequences of this disruption cascade through various cellular systems, leading to a range of adverse effects. nih.govnih.gov

Based on the known mechanisms of the fumonisin class, exposure to these mycotoxins can lead to:

Cytotoxicity: The accumulation of sphingoid bases and the induction of cellular stress pathways, including ER stress, can trigger apoptotic or necrotic cell death. mdpi.com

Impaired Cell Signaling: Sphingolipids are integral components of cell membranes and are involved in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis. Disruption of their metabolism can lead to dysregulation of these critical cellular processes.

Oxidative Stress: Although considered a secondary effect, fumonisin exposure has been linked to the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. nih.gov

Carcinogenesis: The International Agency for Research on Cancer (IARC) has classified Fumonisin B1 as a Group 2B carcinogen, possibly carcinogenic to humans. researchgate.net The underlying mechanisms are thought to involve alterations in cell proliferation, apoptosis, and potentially epigenetic modifications like DNA methylation. nih.govulakbim.gov.tr

Pathogenesis Specifically Linked to this compound:

Direct evidence detailing the cellular pathogenesis of this compound is currently scarce. As this compound is a derivative of Fumonisin B2, it is plausible that it shares similar toxicological properties, albeit potentially with different potencies. However, without specific studies on this compound, its precise role in cellular pathogenesis remains speculative. The identification of this compound in contaminated food sources underscores the need for further research to understand its specific health risks and to differentiate its toxicological profile from that of other fumonisins. mdpi.comresearchgate.net

Research on Detoxification and Remediation Strategies for Fumonisin A2

Biological Detoxification of Fumonisin A2

Biological methods leverage the metabolic activities of microorganisms and their enzymes to transform this compound into less toxic or non-toxic compounds.

Enzymatic Degradation by Fumonisin Esterases

Fumonisin esterases are enzymes that can detoxify fumonisins by cleaving the ester bonds, specifically removing the tricarballylic acid (TCA) side chains, which are crucial for their toxicity. nih.govmdpi.com This process is known as de-esterification. The resulting product is hydrolyzed this compound (HFA2), which exhibits significantly lower toxicity.

One of the most well-studied fumonisin esterases is FumD, derived from the bacterium Sphingopyxis sp. MTA144. researchgate.netmdpi.com This enzyme catalyzes the hydrolysis of fumonisins, and a commercial product containing a fumonisin esterase, FUMzyme®, has been developed for use in animal feed to mitigate the harmful effects of fumonisin contamination. researchgate.netmdpi.comresearchgate.net The enzymatic degradation by fumonisin esterases like FumD results in the formation of nontoxic metabolites. researchgate.netresearchgate.net Another esterase, FumDSB, identified from a Sphingomonadales bacterium, has also been studied for its detoxification capabilities. mdpi.com

The general mechanism of action for these esterases involves the cleavage of the tricarballylic acid moieties from the fumonisin backbone. nih.govmdpi.com This enzymatic action effectively neutralizes the toxic potential of the mycotoxin. researchgate.net

Microbial Detoxification by Bacterial and Fungal Strains

Various bacterial and fungal strains have been identified for their ability to degrade fumonisins. The detoxification process often involves the enzymatic machinery of these microorganisms.

Bacteria: Several bacterial species have shown promise in detoxifying fumonisins. Strains from the genus Bacillus are noted for their potential as robust mycotoxin biodegraders due to their rapid growth and resilience. mdpi.com Sphingopyxis sp. MTA144 and a bacterium identified as ATCC 55552 are key microorganisms known to remove the TCA groups from fumonisins. researchgate.net The bacterium Sphingopyxis macrogoltabida produces a carboxylesterase that has been commercialized as a feed additive. nih.gov Probiotic bacteria, such as various Lactobacillus species, have also been shown to reduce fumonisin concentrations. In one study, Lactobacillus strains reduced a mixture of fumonisin B1 and B2 by 62% to 77%. d-nb.info

Fungi: Certain fungi, including some yeast species, can also degrade fumonisins. The black yeast Exophiala spinifera and Rhinocladiella atrovirens have been identified as capable of producing fumonisin-detoxifying enzymes. google.comgoogle.com Saccharomyces cerevisiae strains have demonstrated the ability to reduce fumonisin levels, with one study showing a reduction of 67–74% for a fumonisin B1 and B2 mixture. d-nb.info

The mechanisms of microbial detoxification can vary, but a primary pathway is the enzymatic hydrolysis of the tricarballylic acid side chains, similar to the action of isolated fumonisin esterases. nih.gov

Genetic Engineering Approaches for Enhanced Biodegradation

Genetic engineering offers a promising avenue for improving the efficiency of fumonisin detoxification. This involves identifying the genes responsible for fumonisin degradation in microorganisms and expressing them in other organisms, such as plants or other microbes.

Genes encoding for fumonisin-degrading enzymes, like fumonisin esterase from Exophiala spinifera, have been cloned and expressed in maize. researchgate.netcapes.gov.br This approach aims to create transgenic plants capable of detoxifying fumonisins in planta, thereby reducing contamination in the harvested grain. google.comgoogle.comcapes.gov.br Similarly, genes from Sphingopyxis sp. that enable the degradation of fumonisins have been identified and expressed heterologously. researchgate.net

Genetically engineered microorganisms, such as the yeast Komagataella pastoris, have been developed to produce fumonisin lipase (B570770) for detoxification purposes. mdpi.com These engineered microbes can offer a more efficient and controlled degradation of fumonisins compared to their naturally occurring counterparts. mdpi.com Research is also exploring the use of RNA interference (RNAi) technology to target and silence genes involved in the fumonisin biosynthetic pathway in the producing fungi. usda.gov

Physical Remediation Approaches for this compound

Physical remediation methods involve processing techniques that can reduce the concentration of this compound in contaminated food and feed products.

Efficacy of Nixtamalization in Fumonisin Reduction and Detoxification

Nixtamalization is a traditional alkaline cooking process used to prepare maize for products like tortillas and masa. This process has been shown to be effective in reducing fumonisin levels. nih.govmdpi.com The alkaline conditions (using lime, Ca(OH)2) and the heat applied during cooking contribute to the degradation and removal of fumonisins. unl.edu

Extrusion and Other Processing Techniques

Extrusion cooking, a high-temperature, short-time process, can also significantly reduce fumonisin concentrations in food products. nih.govnih.gov The reduction is influenced by temperature, screw speed, and the presence of other ingredients like glucose. nih.govnormecfoodcare.com

Temperatures above 150°C are generally required for significant elimination of fumonisins. nih.govmdpi.com One study found that extruding corn grits resulted in a 64–72% reduction of fumonisins, which increased to 89–94% when glucose was added. nih.gov The addition of glucose can lead to the formation of N-(1-deoxy-D-fructos-1-yl)-fumonisin B1, a compound considered less toxic. nih.gov The process can reduce total fumonisins by 18% to 35% through extrusion alone, and by 35% to 65% with the addition of glucose. jst.go.jp

Other processing methods like roasting and frying at high temperatures can also contribute to the degradation of fumonisins. nih.govnormecfoodcare.com For instance, roasting cornmeal at 218°C for 15 minutes resulted in an almost complete loss of fumonisins. normecfoodcare.com

Interactive Data Table: Fumonisin Reduction by Processing

Processing MethodCommodityInitial Fumonisin LevelReduction (%)Reference
ExtrusionCorn GritsNot Specified64-72 nih.gov
Extrusion with GlucoseCorn GritsNot Specified89-94 nih.gov
NixtamalizationMaize2136.67 ng/g~6.5 (in masa) tums.ac.ir
RoastingCornmeal5 µg/g~100 normecfoodcare.com
Frying (Tortilla Chips)Corn MasaNot Specified67 (at 190°C) normecfoodcare.com

Evaluation Methodologies for this compound Detoxification Efficacy

In Vitro Assessment of Detoxification

In vitro methods provide a preliminary, cost-effective, and rapid means to screen and evaluate the efficacy of detoxification agents without the use of live animals. These models simulate various parts of the gastrointestinal (GI) tract to assess how a detoxifying agent might perform.

Static and Dynamic Gastrointestinal Models: Simple static models are often used for initial screening. researchgate.net These typically involve incubating the toxin and the detoxification agent in a buffer solution that mimics the pH and temperature of a specific part of the GI tract (e.g., stomach or small intestine). researchgate.netcabidigitallibrary.org The amount of unbound toxin remaining in the solution is measured to determine the agent's binding or degradation efficiency. researchgate.net

More sophisticated dynamic GI models offer a closer simulation of physiological conditions. These systems can model the sequential changes in pH, enzyme composition (e.g., pepsin, trypsin, bile), and transit time corresponding to the stomach, duodenum, jejunum, and ileum. researchgate.net They are used to evaluate the binding stability of adsorbents or the activity of detoxifying enzymes throughout the digestive process, providing a more accurate prediction of in vivo performance. researchgate.net

Ex Vivo Intestinal Explant Models: A step between in vitro and in vivo studies is the ex vivo model, which uses living intestinal tissue from an animal. For instance, jejunal explants can be mounted in a device called an Ussing chamber. scielo.br This setup allows researchers to measure the passage of the mycotoxin across the intestinal epithelium in the presence and absence of a detoxification agent. scielo.br This method provides insight into the agent's ability to reduce the actual intestinal absorption of the toxin, which is a critical factor in detoxification. scielo.br

Yeast-Based Bioassays: Novel bioassays have been developed using genetically modified strains of baker's yeast (Saccharomyces cerevisiae) that are highly sensitive to fumonisins. nih.gov Wild-type yeast is naturally resistant, but engineered strains with disruptions in specific genes become fully inhibited by low concentrations of fumonisins. nih.gov The efficacy of a detoxification enzyme or agent can be tested by its ability to restore the growth of this sensitive yeast strain in a fumonisin-contaminated medium. This provides a functional measure of detoxification and avoids the need for expensive analytical equipment like liquid chromatography-mass spectrometry (LC-MS) for initial screening. nih.gov

Evaluation MethodPrincipleInformation GainedCommon Use Case
Static GI Model Incubation of toxin and agent in a buffered solution simulating a single GI condition (e.g., pH 3 or 7). researchgate.netcabidigitallibrary.orgInitial binding/degradation percentage.High-throughput screening of multiple adsorbent materials. cabidigitallibrary.org
Dynamic GI Model Simulates transit through multiple stages of the GI tract with corresponding changes in pH and enzymes. researchgate.netStability of binding and/or enzymatic activity throughout the digestive process.Evaluating commercial detoxification products under more realistic conditions. researchgate.net
Ex Vivo Explant Model Measures toxin transport across a living piece of intestinal tissue mounted in an Ussing chamber. scielo.brReduction of intestinal absorption of the toxin.Bridging the gap between in vitro binding data and in vivo efficacy. scielo.br
Yeast Bioassay Uses a fumonisin-sensitive yeast strain; detoxification is measured by the restoration of yeast growth. nih.govFunctional confirmation of detoxification activity.Rapidly testing the activity of candidate detoxification genes or enzymes. nih.gov

Environmental Dynamics and Factors Influencing Fumonisin A2 Production

Ecological Distribution of Fumonisin-Producing Fungi

Fumonisins, including Fumonisin A2, are mycotoxins produced by several species of fungi, primarily within the Fusarium and Aspergillus genera. mdpi.com These fungi are ubiquitous in nature and contaminate a wide range of agricultural commodities, with a notable prevalence in maize. mdpi.comnih.gov The geographical and ecological distribution of these fungi is widespread, but they are most favorably found in the tropical and subtropical regions of the world. mdpi.com

The primary producers of fumonisins belong to the Fusarium genus, particularly species within the Liseola section. Fusarium verticillioides (formerly F. moniliforme) and Fusarium proliferatum are the most significant producers and are commonly associated with maize worldwide. inchem.orgnih.govromerlabs.com Other Fusarium species also implicated in fumonisin production include F. nygamai, F. fujikuroi, F. subglutinans, F. anthophilum, F. dlamini, F. napiforme, and F. oxysporum. mdpi.comnih.govnih.gov While many of these species can produce fumonisins, the ability and the amount of toxin produced can be highly variable among different strains. romerlabs.com For instance, studies have shown that while nearly all isolates of F. proliferatum may produce fumonisins, a slightly lower percentage of F. moniliforme isolates demonstrate this capability. researchgate.net

Aspergillus niger and the closely related Aspergillus welwitschiae are also known producers of some fumonisins, specifically Fumonisin B2, B4, and B6. mdpi.com A. niger has a broad ecological range and is often found colonizing diverse substrates such as grapes, coffee beans, and nuts. mdpi.com The distribution of these fumonisin-producing fungi means that contamination can occur in a variety of crops beyond maize, including sorghum, rice, barley, wheat, and figs. mdpi.comnih.govromerlabs.com

The following table summarizes key fumonisin-producing fungal species and the commodities they commonly affect.

Agroclimatic Factors Affecting this compound Contamination in Crops

The production of this compound and other fumonisins in crops is not solely dependent on the presence of the producing fungi; it is heavily influenced by a complex interplay of environmental and climatic factors. mdpi.comsua.ac.tz Temperature and water activity (aw), which is related to moisture content, are the most critical environmental variables affecting both fungal growth and mycotoxin synthesis. mdpi.comjst.go.jp

Fumonisin contamination in the field is strongly associated with hot and dry conditions, or drought stress, particularly during the flowering and kernel development stages of maize. mdpi.comromerlabs.com High temperatures and drought conditions predispose the plants to infection by Fusarium species like F. verticillioides. mdpi.com While the fungus itself can grow over a wide range of temperatures, fumonisin production is often favored by specific temperature and water availability regimes. inchem.orgnih.gov For example, some studies have noted that while F. verticillioides growth may be optimal at higher temperatures (e.g., 25-30°C), fumonisin production can be significantly induced at slightly lower temperatures, such as 20°C. mdpi.comresearchgate.net

Water stress is a key factor that increases the risk of fumonisin contamination. sua.ac.tzresearchgate.net Drought conditions can weaken the plant's natural defenses, making it more susceptible to fungal colonization. mdpi.com Paradoxically, while drought stress before and during flowering is a major risk factor, wet weather just before harvest can exacerbate contamination. nih.govromerlabs.com The formation of fumonisins generally occurs in the field before harvest or during the initial stages of drying, as the producing fungi require relatively high water activity (above 0.9 aw) to proliferate. inchem.org

Research in France identified several agroclimatic risk factors for fumonisin contamination in maize, including:

High temperatures during July and October. nih.gov

The occurrence of a water deficit during the maize growth cycle. nih.gov

The use of late-maturing maize varieties, which may be exposed to less favorable weather conditions later in the season. nih.govheraldopenaccess.us

The following table details the influence of key agroclimatic factors on fumonisin production.

Role of Insect Damage in this compound Accumulation

A strong and consistent relationship exists between insect damage to crops, particularly maize, and the accumulation of fumonisins. tandfonline.com Insects act as significant vectors for the fungi that produce these mycotoxins and create physical entry points for fungal spores to infect the plant tissue. heraldopenaccess.usapsnet.org

The European corn borer (Ostrinia nubilalis) is one of the most studied insects in this context. tandfonline.com By feeding on maize ears, stalks, and kernels, these insects compromise the plant's physical integrity, creating wounds that are readily colonized by Fusarium species present in the environment. romerlabs.comapsnet.org This damage allows the fungus to bypass the plant's natural protective barriers, such as the husk and pericarp, leading to increased fungal growth and subsequent fumonisin contamination. apsnet.org Studies have demonstrated that the presence of boring insects is a significant risk factor for higher fumonisin concentrations at harvest. nih.govheraldopenaccess.us

The use of transgenic Bt (Bacillus thuringiensis) maize, which is genetically modified to be resistant to certain lepidopteran pests like the corn borer, has been shown to effectively reduce fumonisin levels. tandfonline.comnih.gov By minimizing insect damage to the ears, Bt hybrids limit the entry points for Fusarium fungi, resulting in significantly lower mycotoxin contamination compared to their non-Bt counterparts, especially under conditions favorable for insect infestation. nih.govresearchgate.net Research in Argentina found that fumonisin concentrations were, on average, 40% lower in Bt hybrids than in their non-Bt isolines. nih.gov This highlights the critical role that rigorous insect control plays in mitigating fumonisin contamination in susceptible crops. inchem.org

Mycotoxin Co-occurrence and Synergistic Effects with this compound

This compound rarely occurs in isolation. Due to the nature of fungal colonization, agricultural commodities are often contaminated with multiple mycotoxins simultaneously. nih.govmdpi.com The co-occurrence of fumonisins with other major mycotoxins, such as aflatoxins (produced by Aspergillus species) and deoxynivalenol (B1670258) (DON, a trichothecene (B1219388) produced by other Fusarium species), is a common phenomenon in maize and other cereals worldwide. sua.ac.tzmdpi.comiarc.fr

This co-contamination is a significant concern because the combined presence of these toxins can lead to interactive effects, which can be additive or synergistic. bionte.comew-nutrition.com

Additive effects occur when the combined toxicity equals the sum of the individual effects of each toxin.

Synergistic effects occur when the combined toxicity is greater than the sum of the individual effects. ew-nutrition.com

Several studies have reported synergistic interactions between fumonisins and other mycotoxins. A notable example is the interaction with aflatoxin B1 (AFB1). nih.gov Experimental studies have suggested that their co-exposure may lead to an increase in chronic liver disease. researchgate.net In animal models, a synergistic interaction between AFB1 and fumonisin B1 has been observed in the development of liver cancer. iarc.fr One study noted that while separate exposures to fumonisins and aflatoxins had certain effects, combining them led to a significantly higher mortality rate in aquatic species at specific concentrations. globalseafood.org

Similarly, synergistic effects have been reported between fumonisins and deoxynivalenol (DON). In broiler chickens, the combination of fumonisins and DON has been shown to synergistically damage the intestinal villi, which can reduce nutrient absorption and negatively impact performance. frontiersin.org In pigs, while some studies on growth performance showed no interaction, a synergistic action was observed regarding the severity of histopathological lesions in the liver when DON and fumonisins were present together. researchgate.net The frequent co-occurrence of these mycotoxins complicates risk assessment, as regulatory limits are often set for individual toxins and may not account for the amplified effects seen in multi-toxin contamination scenarios. nih.govew-nutrition.com

In Vitro and in Vivo Model Systems for Fumonisin A2 Research

In Vitro Cellular Models for Fumonisin A2 Studies

In vitro models provide a controlled environment to study the specific cellular and molecular effects of this compound.

Mammalian Cell Line Studies for this compound Mechanisms

Mammalian cell lines are instrumental in elucidating the cytotoxic mechanisms of fumonisins. Studies have shown that fumonisins, including Fumonisin B1 (FB1), a close structural analog of this compound, can inhibit ceramide synthase, a key enzyme in sphingolipid metabolism. nih.govsrpublication.com This inhibition leads to the accumulation of sphingoid bases like sphinganine (B43673) and sphingosine (B13886), which can disrupt cellular processes such as proliferation, differentiation, and apoptosis. nih.govinchem.org

Research using various mammalian cell lines, such as rat hepatoma cells (H4TG) and porcine intestinal epithelial cells (IPEC-1), has demonstrated that fumonisins can induce cytotoxicity and inhibit cell proliferation. iastate.eduoup.com For instance, in IPEC-1 cells, FB1 was shown to block the cell cycle in the G0/G1 phase. oup.com The cytotoxicity of fumonisins appears to be cell-line dependent, with some lines like NIH3T3 mouse fibroblasts showing more resistance. iastate.edu The disruption of sphingolipid metabolism is considered a primary event in the toxic effects observed in these cell models. nih.gov

Table 1: Effects of Fumonisin B1 on Mammalian Cell Lines

Cell Line Species Tissue of Origin Observed Effects Reference
H4TG Rat Hepatoma Susceptible to low concentrations, cytotoxicity iastate.edu
IPEC-1 Pig Intestinal Epithelium Inhibition of proliferation, cell cycle block at G0/G1, decreased transepithelial electrical resistance oup.com
NIH3T3 Mouse Fibroblast Resistant to cytotoxicity at certain concentrations iastate.edu
LLC-PK1 Pig Kidney Epithelium Correlation between cytotoxicity and inhibition of sphingolipid biosynthesis iastate.edu
SH-SY5Y Human Neuroblastoma Cell death at specific concentrations and exposure times srce.hr

Yeast as Indicator Strains for this compound Sensitivity and Detoxification

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable model for studying fumonisin sensitivity and detoxification. Wild-type yeast is naturally highly resistant to fumonisin B1. researchgate.netnih.gov However, genetically engineered strains with disruptions in specific genes can be made highly sensitive to fumonisins. researchgate.netnih.gov These sensitive strains can be used as bio-indicators to screen for fumonisin-detoxifying enzymes and to understand resistance mechanisms. researchgate.netnih.gov For example, a strain with disrupted genes related to ATP-binding cassette transporters and sphingolipid metabolism showed increased sensitivity to fumonisins. researchgate.netnih.gov The ability of some yeast strains to adsorb mycotoxins like fumonisin B1 has also been noted. mdpi.com

Ex Vivo Intestinal Models for Absorption and Detoxification Studies

Ex vivo intestinal models, which utilize isolated sections of living intestinal tissue, offer a bridge between in vitro and in vivo research. mdpi.com These models maintain the complex architecture of the intestine, allowing for studies on absorption, metabolism, and barrier function in a more physiologically relevant context. mdpi.com Porcine jejunal explants have been used to study the effects of mycotoxins, including fumonisins. semanticscholar.orgoup.com Studies have shown that fumonisin B1 can induce morphological changes, such as villi atrophy and fusion, and alter the expression of junctional proteins like E-cadherin in these models. semanticscholar.org These findings suggest that fumonisins can compromise the intestinal barrier function. semanticscholar.orgmdpi.com Such models are valuable for assessing the intestinal toxicity of fumonisins and for studying the efficacy of potential detoxification agents. mdpi.com

In Vivo Animal Models for this compound Research

In vivo animal models are crucial for understanding the systemic effects of this compound, including its pathogenesis and the evaluation of detoxification strategies in a whole-organism context.

Rodent Models in Mechanistic Studies

Rodent models, particularly rats and mice, have been extensively used to investigate the toxic mechanisms of fumonisins. jst.go.jp These studies have confirmed that fumonisins are responsible for the hepatotoxicity and nephrotoxicity observed with contaminated maize. jst.go.jp In rats, the kidney is a primary target organ, while in mice, the liver is more sensitive. jst.go.jpnih.gov The fundamental mechanism of toxicity in rodents, as in in vitro models, involves the inhibition of ceramide synthase and the subsequent disruption of sphingolipid metabolism. nih.govjst.go.jp This leads to an accumulation of sphinganine in tissues, which is a key biomarker of fumonisin exposure and toxicity. inchem.orgresearchgate.net Long-term studies in rats and mice have also linked fumonisin B1 exposure to the development of liver and kidney cancer. jst.go.jpoup.com

Livestock and Poultry Models for Evaluating Detoxification Strategies and Pathogenesis

Livestock and poultry are naturally exposed to fumonisins through contaminated feed, making them relevant models for studying pathogenesis and detoxification.

Pigs are particularly sensitive to fumonisins, with acute toxicity manifesting as porcine pulmonary edema. nadis.org.ukwattagnet.com Chronic exposure to lower levels of fumonisins can lead to liver damage, immune suppression, and alterations in the gut microbiota. nadis.org.ukwattagnet.comnih.gov Studies in pigs have shown that exposure to fumonisins can disrupt sphingolipid metabolism, as indicated by an increased sphinganine/sphingosine ratio in serum. nih.govmdpi.com

Poultry , such as chickens and turkeys, are also affected by fumonisins, with the liver being a primary target organ. srpublication.comnih.gov Fumonisin exposure in poultry can lead to reduced growth, liver damage, and immune suppression. srpublication.comscielo.org.mxbionte.com Research in broilers has demonstrated that fumonisins can alter the sphingolipid profile and induce oxidative stress. nih.govbionte.com Poultry models are frequently used to evaluate the effectiveness of mycotoxin binders and other detoxification strategies in mitigating the negative effects of fumonisins in feed. bionte.com

Table 2: Key Findings in Livestock and Poultry Models Exposed to Fumonisins

Animal Model Primary Target Organs Key Pathological Findings Biomarkers of Exposure Reference
Pigs Lungs, Liver, Intestine Pulmonary edema, liver damage, immune suppression, altered gut microbiota Increased serum sphinganine/sphingosine (Sa/So) ratio nadis.org.ukwattagnet.comnih.govmdpi.com
Poultry (Chickens) Liver, Kidneys, Intestine Liver damage, reduced growth, immune suppression, altered oxylipin profiles Increased Sa/So ratio, altered sphingolipid profile srpublication.comnih.govscielo.org.mxbionte.com

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5360057
Fumonisin B1 5459325
Fumonisin B2 5459326
Fumonisin B3 5459327
Sphinganine 119741
Sphingosine 6857473
Ceramide 64771
Deoxynivalenol (B1670258) 5284461
Zearalenone 5281576
Aflatoxin B1 186907
Ochratoxin 442530

Biomarkers of Exposure and Effect in Animal Models

Research into the toxicological impact of fumonisins, including this compound and its more studied counterparts like Fumonisin B1 (FB1), has identified several key biomarkers in animal models. These biomarkers are critical for understanding the mechanisms of toxicity and for assessing exposure. They primarily revolve around the disruption of sphingolipid metabolism, the induction of oxidative stress, and direct cellular damage.

Disruption of Sphingolipid Metabolism

The principal mechanism of fumonisin toxicity is the inhibition of the enzyme ceramide synthase (sphingosine N-acyltransferase). wikipedia.org This enzyme is crucial for the biosynthesis of complex sphingolipids, which are vital components of cell membranes and are involved in cellular signaling. Inhibition of this enzyme leads to a cascade of metabolic changes that serve as reliable biomarkers of exposure and effect.

The most well-documented biomarker is the alteration in the concentrations of free sphingoid bases, specifically sphinganine (Sa) and sphingosine (So). In numerous animal models, exposure to fumonisins leads to a significant accumulation of sphinganine in tissues, serum, and urine. wikipedia.orgnih.gov This accumulation results in a markedly elevated sphinganine-to-sphingosine (Sa/So) ratio, which is considered a sensitive and reliable biomarker of fumonisin exposure. wikidata.org This elevation in the Sa/So ratio often precedes the onset of clinical signs of toxicity or visible tissue damage. wikipedia.org

Further downstream effects include the accumulation of the 1-phosphate metabolites of these bases, such as sphinganine-1-phosphate (SaP) and sphingosine-1-phosphate (SoP). nih.govnih.gov Studies in F344 rats have shown that the urinary SaP/SoP ratio is a particularly sensitive biomarker for FB1 exposure. Concurrently, the inhibition of ceramide synthase leads to a decrease in the synthesis of complex sphingolipids downstream in the pathway. wikipedia.org In mice, dose-related increases in 1-deoxysphinganine have also been noted as a potential biomarker.

Interactive Table 1: Biomarkers of Sphingolipid Disruption in Animal Models

BiomarkerAnimal Model(s)Biological MatrixKey Finding
Elevated Sa/So Ratio Rats, Pigs, Horses, Mice, Rabbits, DucksSerum, Urine, Liver, KidneyA rapid and dose-dependent increase, often preceding clinical signs. Considered a reliable biomarker of exposure. wikidata.org
Increased Sphinganine (Sa) Rats, Pigs, Horses, MiceTissues (Liver, Kidney), Serum, UrineSignificant accumulation due to ceramide synthase inhibition. wikipedia.orgnih.gov
Increased Sphinganine-1-Phosphate (SaP) Rats, MiceKidney, BloodAccumulation in tissues; suggested as a potential biomarker for assessing NTD risk in human populations. nih.gov
Elevated Urinary SaP/SoP Ratio RatsUrineA highly sensitive indicator of fumonisin exposure.
Decreased Complex Sphingolipids Rodents, Pigs, HorsesLiver, KidneyDepletion of downstream sphingolipids due to the metabolic block. wikipedia.org

Oxidative Stress and Cellular Damage

Beyond the disruption of lipid metabolism, fumonisin exposure is associated with the induction of oxidative stress, although this is often considered a secondary effect. In various animal models, fumonisin administration has been shown to increase lipid peroxidation, a process of oxidative degradation of lipids. A common marker for this is an increase in malondialdehyde (MDA) levels in tissues like the liver.

Alterations in the cellular antioxidant defense systems have also been observed. These include changes in the levels and activity of antioxidants such as glutathione (B108866) (GSH) and antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). Furthermore, evidence of oxidative DNA damage has been reported, with an increase in markers like 8-oxo-2'-deoxyguanosine (8-oxodG) in both in vitro and in vivo models.

The cytotoxic effects of fumonisins manifest as apoptosis, particularly in the liver and kidneys, which are primary target organs. The accumulation of free sphingoid bases is considered a critical determinant of fumonisin-induced apoptosis. Histopathological examinations reveal apoptotic bodies and regenerative cell proliferation in these organs, serving as direct biomarkers of toxic effect.

Interactive Table 2: Oxidative Stress and Cellular Damage Biomarkers in Animal Models

BiomarkerAnimal Model(s)Biological Matrix / Target OrganObserved Effect
Increased Lipid Peroxidation (MDA) RatsLiverDose-dependent increase, indicating oxidative damage to cell membranes.
Altered Antioxidant Enzymes (CAT, SOD, GPx) Rats, Gilthead SeabreamKidney, Liver, Muscle, Brain, GillsVaried responses, including decreased or altered activity, indicating a disruption of the antioxidant defense system. lipidmaps.org
Decreased Glutathione (GSH) Rats, MiceLiver, Kidney, BrainDepletion of this key cellular antioxidant, increasing vulnerability to oxidative stress. nih.gov
Increased 8-oxodG Rats, MiceLiver, DNAIndicates oxidative damage to DNA.
Apoptosis Rodents, Pigs, HorsesLiver, KidneyIncreased programmed cell death, linked to sphingolipid disruption. wikipedia.org
Direct Fumonisin Measurement RatsUrine, FecesDose-dependent excretion of the unmetabolized toxin serves as a direct biomarker of exposure.

Future Research Directions in Fumonisin A2 Studies

Elucidation of Uncharacterized Regulatory Genes in Fumonisin A2 Biosynthesis

The biosynthesis of fumonisins, including this compound, is a complex process orchestrated by a cluster of genes known as the FUM gene cluster. ppjonline.org While significant progress has been made in identifying and characterizing many of these genes, a number of them within the cluster remain uncharacterized, their specific roles in the regulatory network still a mystery. nih.gov The FUM gene cluster in Fusarium verticillioides, a primary producer of fumonisins, is known to harbor 22 open reading frames, with 15 being co-regulated. ppjonline.org However, unlike many other fungal secondary metabolite gene clusters, the FUM cluster does not appear to contain a pathway-specific regulatory gene. ppjonline.org Instead, regulation is governed by several genes located outside the cluster. ppjonline.org

Future research must prioritize the functional analysis of these uncharacterized FUM genes, such as FUM15, FUM16, FUM17, FUM18, and FUM19, to fully comprehend their contribution to this compound biosynthesis. nih.govasm.org Recent studies have begun to shed light on some of these, for instance, identifying FUM17 and FUM18 as encoding ceramide synthase homologs, with FUM18 contributing to the fungus's self-protection against the toxin it produces. asm.orgasm.org Additionally, the ATP-binding cassette transporter encoded by Fum19 has been shown to act as a repressor of the FUM gene cluster. asm.orgasm.org

Furthermore, the intricate interplay between the host plant and the fungus adds another layer of complexity to the regulation of fumonisin production. ppjonline.org Maize kernel microenvironments play a critical role in influencing fumonisin biosynthesis. ppjonline.org Therefore, future investigations should also focus on identifying additional physiological and molecular factors within the maize-fungus interaction that govern the expression of these regulatory genes. A deeper understanding of this complex regulatory network is essential for developing effective strategies to control fumonisin contamination in crops. ppjonline.org

Development of Novel, Highly Sensitive, and Specific Analytical Techniques for this compound and its Metabolites

The accurate and rapid detection of this compound and its metabolites in food and feed is crucial for ensuring consumer safety. While established methods like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used, they possess certain limitations. mdpi.comresearchgate.net Immunological methods can suffer from cross-reactivity and matrix interference, while chromatographic techniques often require extensive sample preparation and derivatization due to the low UV absorbance of fumonisins. mdpi.com

Recent advancements have focused on overcoming these challenges. High-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) has emerged as a powerful tool for the simultaneous determination of multiple Fusarium toxins, including this compound, with high accuracy and sensitivity. mdpi.com This method, coupled with techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, provides robust and reliable quantification in complex matrices like cereals. mdpi.com

Other promising techniques include:

Molecularly Imprinted Polymers (MIPs): These polymers can be designed for the specific recognition of fumonisins, enabling selective extraction from complex samples. jscimedcentral.com

Desorption Electrospray Ionization (DESI): This ambient ionization mass spectrometry technique allows for the rapid analysis of fumonisins directly from sample surfaces with minimal preparation. jscimedcentral.com

Biosensors: Surface plasmon resonance (SPR) biosensors offer a real-time, label-free detection method for fumonisins. jscimedcentral.com

DNA-based methods: Species-specific PCR assays targeting genes like Fum1 and Fum13 can be used for the rapid identification of fumonisin-producing fungal species. jscimedcentral.com

Future research should continue to refine these novel techniques to enhance their sensitivity, specificity, and cost-effectiveness. The development of rapid, on-site detection methods remains a key objective to enable efficient monitoring of this compound contamination throughout the food production chain.

Comprehensive Understanding of Molecular Pathways in this compound-Induced Pathogenesis

The primary mechanism of fumonisin toxicity lies in its structural similarity to sphingoid bases like sphinganine (B43673) and sphingosine (B13886). mdpi.com This allows fumonisins to competitively inhibit ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. mdpi.comresearchgate.net This inhibition leads to the accumulation of sphinganine and a disruption of sphingolipid metabolism, which is considered a central event in the pathogenesis of fumonisin-induced diseases. mdpi.comresearchgate.net

However, the full spectrum of molecular events triggered by this initial disruption is still being unraveled. Research indicates that fumonisins can induce a cascade of downstream effects, including:

Oxidative Stress: Fumonisins have been shown to induce oxidative stress, leading to cellular damage. researchgate.netresearchgate.net

Apoptosis and Autophagy: The disruption of sphingolipid metabolism and induction of oxidative stress can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy). researchgate.net

Inflammation: Oral exposure to Fumonisin B2 has been shown to exacerbate psoriasis in mice by increasing the production of pro-inflammatory cytokines like IL-17 and IL-22. mdpi.com

Alterations in Gene Expression: Fumonisins can modulate the expression of genes involved in various cellular processes, including cell growth, proliferation, and cancer progression. mdpi.com For example, Fumonisin B1 has been shown to activate the PI3K/Akt signaling pathway. mdpi.com

Future research should aim to build a more comprehensive picture of these interconnected molecular pathways. Understanding how the initial inhibition of ceramide synthase translates into specific organ toxicities and carcinogenic effects is a critical area of investigation. researchgate.net Identifying the key signaling molecules and downstream effectors will be crucial for developing targeted interventions to mitigate the adverse health effects of this compound.

Comparative Studies for Human Relevance of Animal Models in this compound Research

Animal models are indispensable for studying the toxicology and carcinogenicity of this compound. Various species, including rats, mice, pigs, and non-human primates, have been used to investigate the effects of fumonisin exposure. nih.govnih.govinchem.org These studies have consistently shown that the liver and kidneys are primary target organs for fumonisin-induced toxicity. inchem.org

However, there are species-specific differences in susceptibility and toxicokinetics. For example, the rate of elimination of Fumonisin B1 is much more rapid in mice compared to the predicted longer retention time in humans. nih.gov While pigs are considered a sensitive species and their response to fumonisins, such as the elevation of the sphinganine/sphingosine (Sa/So) ratio, is a valuable biomarker, it is crucial to understand how these findings translate to human health risks. mdpi.com

Future research should focus on comparative studies to better understand the similarities and differences in fumonisin metabolism, toxicokinetics, and mechanisms of toxicity between various animal models and humans. nih.gov This will help in:

Identifying the most relevant animal models: Determining which species' response most closely mimics that of humans is essential for accurate risk assessment. nih.gov

Refining dose-response relationships: Understanding species differences in sensitivity will allow for more accurate extrapolation of animal data to human exposure scenarios.

Validating biomarkers of exposure and effect: The Sa/So ratio is a well-established biomarker in animals, but its utility and interpretation in human populations require further investigation. mdpi.com

By conducting thorough comparative studies, researchers can enhance the predictive value of animal models and provide a more solid scientific basis for establishing safe exposure levels for this compound in humans.

Q & A

Q. Table 1. Comparison of Analytical Methods for this compound

MethodLOD (µg/kg)Recovery (%)Key Limitations
LC-MS/MS0.592–108High equipment cost
ELISA5.080–95Cross-reactivity with FB1/FB2
HPLC-FLD10.075–90Requires derivatization

Source: Adapted from quality control data in .

Q. Table 2. Synergistic Effects of this compound and Aflatoxin B1 in Animal Models

SpeciesExposure DurationOutcome (Liver Damage)Mechanism
Rats28 days3x ALT increase vs. controlsSphingolipid + DNA adduct synergy
Chickens14 days50% mortality at 20 mg/kg feedOxidative stress amplification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.